molecular formula C25H29NO8S3 B091027 N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide CAS No. 16695-22-0

N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide

Cat. No.: B091027
CAS No.: 16695-22-0
M. Wt: 567.7 g/mol
InChI Key: VJDZYMIEDBLSDT-UHFFFAOYSA-N
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Description

N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide is a chemical compound with the molecular formula CH₃C₆H₄SO₂N(CH₂CH₂OSO₂C₆H₄CH₃)₂. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. The compound is characterized by its white to almost white powder or crystalline appearance and has a molecular weight of 567.69 g/mol .

Mechanism of Action

Target of Action

It’s known that the compound is used in the preparation of various other compounds , suggesting that it may interact with multiple targets depending on the context of its use.

Mode of Action

It’s known to be used in the preparation of other compounds , indicating that it likely undergoes chemical reactions to interact with its targets.

Biochemical Pathways

Given its use in the synthesis of other compounds , it’s likely that it plays a role in various biochemical pathways, depending on the compounds it’s used to synthesize.

Result of Action

As it’s used in the synthesis of other compounds , its effects would likely depend on the properties of these resulting compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide can be synthesized through a multi-step process involving the reaction of p-toluenesulfonyl chloride with diethanolamine, followed by further reactions with p-toluenesulfonyl chloride . The reaction typically involves the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs .

Properties

IUPAC Name

2-[(4-methylphenyl)sulfonyl-[2-(4-methylphenyl)sulfonyloxyethyl]amino]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO8S3/c1-20-4-10-23(11-5-20)35(27,28)26(16-18-33-36(29,30)24-12-6-21(2)7-13-24)17-19-34-37(31,32)25-14-8-22(3)9-15-25/h4-15H,16-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDZYMIEDBLSDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCOS(=O)(=O)C2=CC=C(C=C2)C)CCOS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295976
Record name [(4-Methylbenzene-1-sulfonyl)azanediyl]di(ethane-2,1-diyl) bis(4-methylbenzene-1-sulfonate)
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Molecular Weight

567.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16695-22-0
Record name 4-Methyl-N,N-bis[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]benzenesulfonamide
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Record name N,N-Bis(2-(p-toluenesulfonyloxy)ethyl)-p-toluenesulfonamide
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Record name [(4-Methylbenzene-1-sulfonyl)azanediyl]di(ethane-2,1-diyl) bis(4-methylbenzene-1-sulfonate)
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Record name N,N-bis(2-(p-toluenesulfonyloxy)ethyl)-p-toluenesulfonamide
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Record name N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide
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Synthesis routes and methods I

Procedure details

A solution of 32.5 g (0.31 mole) of diethanolamine in 60 cm3 of pyridine are added slowly to a solution of 185 g (0.97 mole) of tosyl chloride in 220 cm3 of pyridine at 0° C. so that the temperature does not exceed 5° C. After the addition is complete, the mixture is maintained at this temperature for 1 h, then it is poured into 220 cm3 of ice-cold water with vigorous stirring. After filtration, washing and drying 148.4 g of precipitate are obtained (yield 85%; Rf=0.6 silica/CH2Cl2 /acetone/98/2).
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
185 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
220 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Procedure 3 is illustrated with the preparation of (-)-(RR)-8a' and (+)-(RR)-8b', with (-)-(R)-6f' as a byproduct. In dry pyridine at 0°, N,N-bis-(2-hydroxyethyl)-p-toluenesulfonamide (m.p. 96°-99°) was tosylated with tosyl chloride by the standard method to give N,O,O'-tritosyldiethanolamine, m.p. 85°-87°. [Can. J. Chem. 45, 1555 (1967) gives 78°-79°].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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